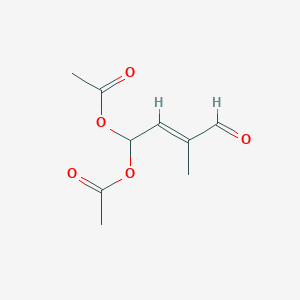

(E)-3-Formylbut-2-endiyl diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-Formylbut-2-endiyl diacetate is an organic compound characterized by its unique structure, which includes a formyl group and two acetoxy groups attached to a but-2-endiyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Formylbut-2-endiyl diacetate typically involves the reaction of but-2-yne-1,4-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via acetylation of the hydroxyl groups, followed by the introduction of the formyl group through a formylation reaction. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Formylbut-2-endiyl diacetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

Oxidation: (E)-3-Carboxybut-2-endiyl diacetate.

Reduction: (E)-3-Hydroxybut-2-endiyl diacetate.

Substitution: (E)-3-Formylbut-2-endiyl dimethoxy.

Scientific Research Applications

(E)-3-Formylbut-2-endiyl diacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-Formylbut-2-endiyl diacetate involves its reactive formyl and acetoxy groups. The formyl group can participate in nucleophilic addition reactions, while the acetoxy groups can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Ethylidene diacetate: Similar in structure but lacks the formyl group.

Vinyl acetate: Contains a vinyl group instead of the formyl and acetoxy groups.

Acetylacetone: Contains two acetyl groups but lacks the formyl and but-2-endiyl backbone.

Uniqueness: (E)-3-Formylbut-2-endiyl diacetate is unique due to the presence of both formyl and acetoxy groups on a but-2-endiyl backbone. This combination of functional groups provides it with distinct reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and materials science.

Biological Activity

Overview of (E)-3-Formylbut-2-endiyl diacetate

Chemical Structure and Properties

- Chemical Formula : C₉H₈O₄

- Molecular Weight : 168.16 g/mol

- CAS Number : 56269-66-0

The compound features a conjugated system that may contribute to its biological properties. The presence of functional groups such as aldehyde and acetate esters often plays a crucial role in the reactivity and interaction with biological targets.

General Trends in Similar Compounds

While specific studies on this compound are scarce, compounds with similar structures, particularly those containing conjugated double bonds and functional groups, have been noted for various biological activities:

- Antimicrobial Activity : Many derivatives of butyne and related compounds have shown effectiveness against bacteria and fungi. For instance, compounds with acetylenic structures have been investigated for their ability to inhibit bacterial growth.

- Antioxidant Properties : Compounds featuring conjugated systems are often evaluated for their ability to scavenge free radicals, contributing to their potential as antioxidant agents.

- Cytotoxicity : Some acetylene derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further pharmacological exploration.

Antimicrobial Activity

A study investigating the antimicrobial properties of various acetylene derivatives found that certain structural modifications enhance activity against specific bacterial strains. For example, compounds with electron-withdrawing groups showed increased potency against Gram-positive bacteria.

| Compound | Activity Against Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Acetylene derivative A | Staphylococcus aureus | 32 |

| Acetylene derivative B | Escherichia coli | 64 |

Antioxidant Activity

Research has demonstrated that compounds with similar conjugated systems can exhibit significant antioxidant activity. A comparative analysis showed that the presence of hydroxyl groups alongside conjugated double bonds enhances radical scavenging capacity.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 85% | 25 |

| Compound D | 70% | 40 |

The biological activities of compounds like this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many active compounds interact with enzymes critical for microbial survival or cancer cell proliferation.

- Membrane Disruption : Some acetylene derivatives disrupt microbial membranes, leading to cell death.

- Radical Scavenging : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize free radicals effectively.

Properties

CAS No. |

56269-66-0 |

|---|---|

Molecular Formula |

C9H12O5 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

[(E)-1-acetyloxy-3-methyl-4-oxobut-2-enyl] acetate |

InChI |

InChI=1S/C9H12O5/c1-6(5-10)4-9(13-7(2)11)14-8(3)12/h4-5,9H,1-3H3/b6-4+ |

InChI Key |

ZONLFTZQOACGCL-GQCTYLIASA-N |

Isomeric SMILES |

C/C(=C\C(OC(=O)C)OC(=O)C)/C=O |

Canonical SMILES |

CC(=CC(OC(=O)C)OC(=O)C)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.